molecular formula C18H23ClN2O5 B2591727 2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide CAS No. 2034225-45-9

2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide

Cat. No.: B2591727
CAS No.: 2034225-45-9
M. Wt: 382.84
InChI Key: DASLRCCXYGVYGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide is a synthetic organic compound It features a chlorophenoxy group, a dioxopyrrolidinyl group, and a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated compound under basic conditions.

    Attachment of the dioxopyrrolidinyl group: This step involves the reaction of the chlorophenoxy intermediate with a compound containing the dioxopyrrolidinyl moiety, often under nucleophilic substitution conditions.

    Formation of the final product: The final step involves coupling the intermediate with a methylpropanamide derivative, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or amide groups.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxopyrrolidinyl moiety.

    Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Exploration as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide: can be compared with other chlorophenoxy derivatives or compounds containing dioxopyrrolidinyl groups.

    Uniqueness: Its unique combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5/c1-18(2,26-14-5-3-13(19)4-6-14)17(24)20-9-11-25-12-10-21-15(22)7-8-16(21)23/h3-6H,7-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASLRCCXYGVYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOCCN1C(=O)CCC1=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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